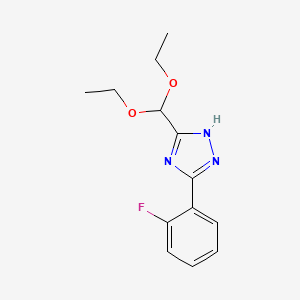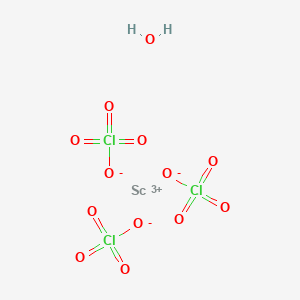![molecular formula C14H8BrF5N2O B13725506 n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-bromo-2-fluoroaniline with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- n-(4-Bromo-2-fluorophenyl)-n’-[2-chloro-5-(trifluoromethyl)phenyl]urea
- n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(methyl)phenyl]urea
- n-(4-Bromo-2-chlorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Uniqueness
Compared to similar compounds, n-(4-Bromo-2-fluorophenyl)-n’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
Properties
Molecular Formula |
C14H8BrF5N2O |
|---|---|
Molecular Weight |
395.12 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H8BrF5N2O/c15-8-2-4-11(10(17)6-8)21-13(23)22-12-5-7(14(18,19)20)1-3-9(12)16/h1-6H,(H2,21,22,23) |
InChI Key |
IIUFFXJEFBBYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


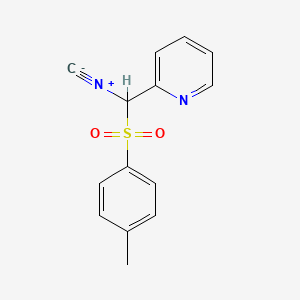
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)


![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
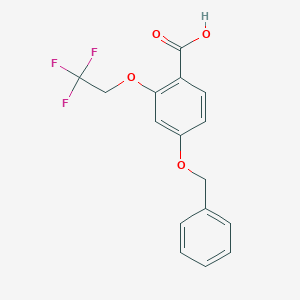

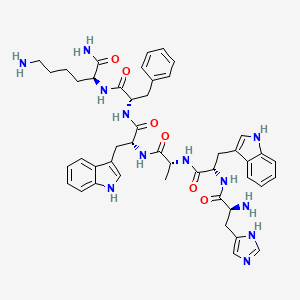
![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
